3-(3-Chloro-4-methoxybenzyl)azetidine
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Overview
Description
3-(3-Chloro-4-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound features a benzyl group substituted with a chlorine atom and a methoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxybenzyl)azetidine typically involves the reaction of 3-chloro-4-methoxybenzylamine with an appropriate azetidine precursor under controlled conditions. One common method is the cyclization of N-(3-chloro-4-methoxybenzyl)amine with a suitable electrophile, such as a halogenated azetidine derivative, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-(3-Chloro-4-methoxybenzyl)azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzyl)azetidine: Similar structure but lacks the chlorine substituent.
3-Methoxyazetidine: Lacks the benzyl group and chlorine substituent.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity .
Uniqueness
3-(3-Chloro-4-methoxybenzyl)azetidine is unique due to the presence of both chlorine and methoxy substituents on the benzyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-3-2-8(5-10(11)12)4-9-6-13-7-9/h2-3,5,9,13H,4,6-7H2,1H3 |
InChI Key |
LEZULHNBJLCTBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CNC2)Cl |
Origin of Product |
United States |
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